molecular formula C16H12FNO B061118 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-23-2

1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B061118
M. Wt: 253.27 g/mol
InChI Key: NZBLQHFUUZBVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the products formed during the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Indole Derivatives Synthesis and Properties :

    • "1-(4-tert-Butyl­benz­yl)-1H-indole-3-carbaldehyde" study discusses the synthesis and crystal structure of a similar indole derivative, highlighting the planarity and dihedral angle with the phenyl ring, which could be relevant for understanding the properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (Vijayakumar N. Sonar, Sean Parkin, & P. Crooks, 2006).
    • "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" research also provides insights into the crystal structure of a related compound, focusing on the dihedral angle between indole and phenyl rings and the role of van der Waals forces in crystal packing (V. N. Sonar, S. Parkin, & P. Crooks, 2006).
  • Inhibitory and Sensor Applications :

    • The synthesis of 1-(halobenzyl) indole derivatives and their evaluation as selective P450 aromatase inhibitors, relevant to 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, is discussed in the study by Marchand et al. (1998), showcasing potential pharmacological applications (P. Marchand et al., 1998).
    • A study on "A turn-on indole-based sensor for hydrogen sulfate ion" explores an indole-based receptor's application as a selective fluorescent sensor, indicating the potential utility of similar compounds in sensor technology (C. Wan et al., 2014).
  • Catalytic and Synthetic Applications :

    • The study "Gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes" demonstrates the use of gold(I) catalysis in synthesizing indole carbaldehydes, suggesting potential applications in organic synthesis (Prasath Kothandaraman et al., 2011).
  • Pharmacological Applications :

    • A study on "Synthesis, X-ray Crystal Structure, Hirshfeld Surface Analysis, and Molecular Docking Study of Novel Hepatitis B (HBV) Inhibitor" involves a compound with a structure similar to 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, highlighting its potential as an HBV inhibitor (A. Ivashchenko et al., 2019).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLQHFUUZBVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356140
Record name 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

192997-23-2
Record name 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192997-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Citations

For This Compound
4
Citations
N Rekiba, A Benmohammed, S Khanoussi, A Djafri… - Molbank, 2021 - mdpi.com
Based on recent discoveries concerning the numerous biological properties of thiazolidinones and thiosemicarbazones, new N-substituted heterocyclic derivatives have been designed …
Number of citations: 3 www.mdpi.com
J Ma, G Hu, L Xie, L Chen, B Xu, P Gong - Chemical Research in Chinese …, 2015 - Springer
A series of novel benzothiazole derivatives bearing semicarbazone as a linker was designed and synthesized, and their in vitro antitumor activities were evaluated against four cancer …
Number of citations: 7 link.springer.com
A Benmohammed, N Rekiba, Y Sehanine… - Monatshefte für Chemie …, 2021 - Springer
New thiosemicarbazones were synthesized in excellent yield reaction of indole derivatives with thiosemicarbazides. These thiosemicarbazones were reacted with ethyl bromoacetate to …
Number of citations: 5 link.springer.com
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.